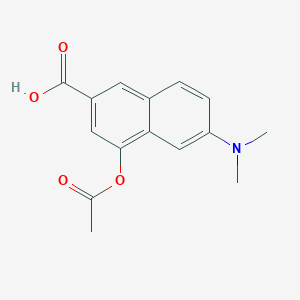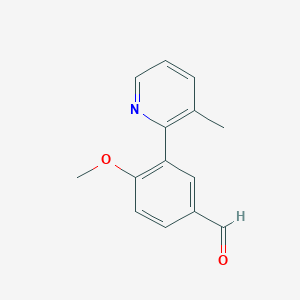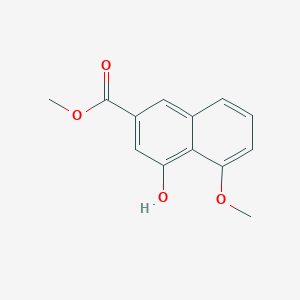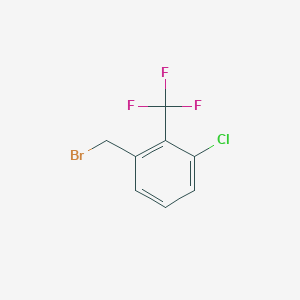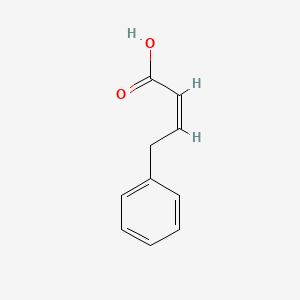
(Z)-4-Phenyl-2-butenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-4-Phenyl-2-butenoic acid is an organic compound characterized by the presence of a phenyl group attached to a butenoic acid chain. This compound is known for its unique structural configuration, where the phenyl group is positioned in the Z (cis) configuration relative to the double bond in the butenoic acid chain. This configuration imparts distinct chemical and physical properties to the compound, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-Phenyl-2-butenoic acid typically involves the use of starting materials such as benzaldehyde and malonic acid. One common synthetic route is the Knoevenagel condensation reaction, where benzaldehyde reacts with malonic acid in the presence of a base such as piperidine. The reaction proceeds through the formation of a benzylidene intermediate, which subsequently undergoes decarboxylation to yield this compound.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(Z)-4-Phenyl-2-butenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Benzoic acid and phenylacetic acid are common oxidation products.
Reduction: (Z)-4-Phenylbutanoic acid is a typical reduction product.
Substitution: Brominated or nitrated derivatives of this compound.
科学的研究の応用
(Z)-4-Phenyl-2-butenoic acid finds applications in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (Z)-4-Phenyl-2-butenoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(E)-4-Phenyl-2-butenoic acid: The E (trans) isomer of the compound, which has different chemical and physical properties due to the different spatial arrangement of the phenyl group.
Cinnamic acid: A structurally similar compound with a phenyl group attached to a propenoic acid chain.
Phenylacetic acid: A related compound with a phenyl group attached to an acetic acid chain.
Uniqueness
(Z)-4-Phenyl-2-butenoic acid is unique due to its Z (cis) configuration, which imparts distinct reactivity and biological activity compared to its E (trans) isomer and other similar compounds. This unique configuration can influence the compound’s interaction with molecular targets and its overall efficacy in various applications.
特性
分子式 |
C10H10O2 |
|---|---|
分子量 |
162.18 g/mol |
IUPAC名 |
(Z)-4-phenylbut-2-enoic acid |
InChI |
InChI=1S/C10H10O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-6,8H,7H2,(H,11,12)/b8-4- |
InChIキー |
SCBUQIQXUBOQAI-YWEYNIOJSA-N |
異性体SMILES |
C1=CC=C(C=C1)C/C=C\C(=O)O |
正規SMILES |
C1=CC=C(C=C1)CC=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one](/img/structure/B13937521.png)
![4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[hydroxy(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13937524.png)




![4-[1-Isopropyl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile](/img/structure/B13937540.png)
![Trimethylsilyl 5-[bis(trimethylsilyl)amino]pentanoate](/img/structure/B13937546.png)
